molecular formula C17H26Cl2N2O2 B4972548 2-(4-chlorophenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide

2-(4-chlorophenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide

Cat. No. B4972548
M. Wt: 361.3 g/mol
InChI Key: ZMJDXDQFDUROEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as TAP or TAPC, and it is primarily used for its pharmacological properties. TAPC is a potent inhibitor of the sodium channel, which makes it an essential tool for studying the physiological and biochemical effects of sodium channel activity.

Mechanism of Action

TAPC works by binding to the voltage-gated sodium channels and blocking their activity. This inhibition prevents the flow of sodium ions into the cell, which disrupts the depolarization of the membrane and prevents the propagation of action potentials. TAPC has been shown to be selective for the neuronal sodium channel subtype, which makes it an ideal tool for studying the role of sodium channels in neurological disorders.
Biochemical and Physiological Effects:
TAPC has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that TAPC can reduce the excitability of neurons and inhibit the release of neurotransmitters. In vivo studies have shown that TAPC can reduce seizure activity and alleviate neuropathic pain. TAPC has also been shown to have anti-inflammatory effects, which makes it a potential therapeutic agent for inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAPC is its potency and selectivity for the neuronal sodium channel subtype. This makes it an essential tool for studying the role of sodium channels in neurological disorders. However, TAPC has some limitations for lab experiments. It is a relatively new compound, and its long-term effects have not been extensively studied. Additionally, TAPC has a short half-life, which makes it difficult to use in chronic studies.

Future Directions

There are several future directions for TAPC research. One potential area of study is the development of TAPC derivatives with improved pharmacokinetic properties. Another area of study is the investigation of TAPC's potential therapeutic use in neurological and inflammatory disorders. Additionally, TAPC could be used to study the role of sodium channels in other physiological processes, such as the regulation of cardiac function. Overall, TAPC is a promising compound that has the potential to advance our understanding of sodium channel function and its role in disease.

Synthesis Methods

The synthesis of TAPC involves the reaction of 2-(4-chlorophenoxy) acetic acid with 2,2,6,6-tetramethyl-4-piperidone in the presence of a base. The resulting product is then treated with acetic anhydride to form TAPC. The yield of this reaction is typically high, and the purity of the product can be easily confirmed using analytical techniques such as HPLC.

Scientific Research Applications

TAPC is primarily used in scientific research to study the physiological and biochemical effects of sodium channel activity. Sodium channels are essential for the propagation of action potentials in neurons, and their dysfunction has been linked to a variety of neurological disorders, including epilepsy, neuropathic pain, and multiple sclerosis. TAPC is a potent inhibitor of sodium channels, which makes it an essential tool for studying the role of sodium channels in these disorders.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O2.ClH/c1-16(2)9-13(10-17(3,4)20-16)19-15(21)11-22-14-7-5-12(18)6-8-14;/h5-8,13,20H,9-11H2,1-4H3,(H,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJDXDQFDUROEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)COC2=CC=C(C=C2)Cl)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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